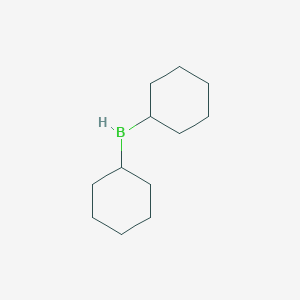

dicyclohexylborane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dicyclohexylborane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYOSXARXANYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCCC1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23B | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dicyclohexylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

Dicyclohexylborane (B74569), a sterically hindered dialkylborane, has emerged as a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in hydroboration reactions. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, provides detailed experimental protocols for its synthesis and key applications, and illustrates critical reaction pathways and workflows through detailed diagrams. The presented data and methodologies are intended to serve as a practical resource for the effective utilization of this versatile reagent in complex molecule synthesis.

Core Properties of this compound

This compound is a white solid organoborane compound that is typically used in situ or stored under an inert atmosphere due to its reactivity.[1] Its bulky cyclohexyl groups are pivotal to its selective reactivity.[2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃B | [1][3] |

| Molecular Weight | 178.12 g/mol | [1][3] |

| Physical State | White solid | [3] |

| Melting Point | 103-105 °C | [1][3] |

| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [1][3] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [3] |

| Stability | Must be used immediately upon generation or stored as a solid under dry nitrogen. | [1][3] |

Spectroscopic Data

While detailed spectroscopic data for this compound is not always readily available in compiled formats, the following provides an overview of expected spectroscopic characteristics based on related compounds and general principles.

-

¹¹B NMR: The ¹¹B NMR spectrum is a key technique for characterizing organoboranes. For a dialkylborane like this compound, a broad signal is expected in the upfield region of the spectrum.

-

¹H NMR: The ¹H NMR spectrum would be complex, showing broad multiplets for the cyclohexyl protons. The B-H proton, if observable, would likely be a very broad signal.

-

¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the carbons of the cyclohexyl rings.

-

IR Spectroscopy: The most characteristic feature in the IR spectrum of this compound would be the B-H stretching vibration, which typically appears in the region of 2500-2600 cm⁻¹. The C-H stretching and bending vibrations of the cyclohexyl groups would also be prominent.

Synthesis and Handling

This compound is most commonly prepared by the hydroboration of cyclohexene (B86901) with a borane (B79455) source.[3][4]

Synthesis of this compound

The synthesis involves the reaction of two equivalents of cyclohexene with one equivalent of borane, typically from a borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (THF) complex.[3]

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Borane-dimethyl sulfide complex (BH₃•SMe₂)

-

Cyclohexene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas supply

-

Dry glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.

-

Charge the flask with 50 mmol of borane-dimethyl sulfide complex and 18 mL of anhydrous THF.[3]

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Add 115 mmol of cyclohexene dropwise to the cooled solution via the dropping funnel over a period of 30 minutes.[3]

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[3]

-

This compound will precipitate from the solution as a white solid.[3]

-

The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere if required.

Safety Precautions: this compound is flammable and reacts with water.[5] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Applications in Organic Synthesis

This compound is a versatile reagent with primary applications in hydroboration and reduction reactions.

Hydroboration of Alkenes and Alkynes

The steric bulk of the dicyclohexyl groups allows for the highly regioselective hydroboration of less sterically hindered alkenes and alkynes.[2] The subsequent oxidation of the resulting organoborane provides anti-Markovnikov alcohols with high stereospecificity (syn-addition).[2]

Hydroboration-Oxidation of a Terminal Alkyne.

Experimental Protocol: Hydroboration-Oxidation of 1-Octene (B94956)

Materials:

-

This compound (prepared in situ as described in section 2.2)

-

1-Octene

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To the slurry of this compound (prepared from 50 mmol of BH₃•SMe₂) in THF at 0 °C, add 50 mmol of 1-octene dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add 15 mL of 3 M NaOH solution, followed by the dropwise addition of 15 mL of 30% H₂O₂ solution, ensuring the temperature remains below 40 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octanol.

Reduction of Carbonyl Compounds

This compound can also be used as a reducing agent for aldehydes and ketones. Its steric bulk can lead to high diastereoselectivity in the reduction of sterically hindered ketones.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for a reaction involving this compound.

General Experimental Workflow.

Conclusion

This compound is a powerful and selective reagent in the arsenal (B13267) of the modern organic chemist. Its utility in achieving specific stereochemical outcomes in hydroboration reactions makes it particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe implementation in the laboratory, enabling researchers to leverage its unique reactivity to advance their synthetic goals. Careful adherence to anhydrous and inert atmosphere techniques is paramount to achieving successful and reproducible results with this reagent.

References

An In-depth Technical Guide to Dicyclohexylborane: Structure, Properties, and Applications

Dicyclohexylborane (B74569), often abbreviated as Chx₂BH, is a sterically hindered organoborane reagent that plays a significant role in organic synthesis. Its bulky cyclohexyl groups impart high regioselectivity and stereoselectivity in hydroboration reactions, making it a valuable tool for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Structure and Properties

This compound is an organoboron compound with the chemical formula C₁₂H₂₃B.[1][2] The central boron atom is bonded to a hydrogen atom and two cyclohexyl groups.[3] This structure creates a sterically hindered environment around the boron center, which is a key determinant of its reactivity and selectivity.[2][3] In solution and in the solid state, it exists as a dimer with bridging hydrogens.[3]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₃B (monomer) | [1][2][4][5][6] |

| Molecular Weight | 178.12 g/mol | [2][4][5] |

| Appearance | White solid | [1][2][3] |

| Melting Point | 103-105 °C | [2][3][4] |

| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [2][4] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [2][4][7] |

| Key Characteristics | Acts as a Lewis acid, pyrophoric, and reacts with water. | [1][8][9] |

This compound is a pyrophoric solid, meaning it can catch fire spontaneously when exposed to air.[1][9][10] It is also highly reactive with water and causes severe skin burns and eye damage.[1][8][9] Therefore, it must be handled with extreme care under an inert atmosphere.[4][7]

Spectroscopic Data

Synthesis of this compound: Experimental Protocols

The most common method for preparing this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source, typically in a 2:1 molar ratio of cyclohexene to borane.[3] The most frequently used borane sources are borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) and borane-tetrahydrofuran (B86392) complex (BH₃·THF).[2][7][12]

Protocol 1: Synthesis using Borane-Dimethyl Sulfide (BMS)

This protocol is adapted from established laboratory procedures.[2][12][13]

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Cyclohexene

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Nitrogen or Argon gas for inert atmosphere

-

Round-bottom flask with a magnetic stir bar and septum

Procedure:

-

A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a septum inlet is flushed with nitrogen or argon.

-

Charge the flask with 50 mmol of borane-dimethyl sulfide complex and 18 mL of freshly distilled anhydrous THF.[2][12]

-

Cool the mixture to 0 °C using an ice-water bath.

-

Slowly add 115 mmol of cyclohexene dropwise to the stirred solution.[2]

-

Continue stirring the reaction mixture at 0 °C for 1 to 3 hours.[2][13]

-

This compound will precipitate from the solution as a white solid.[2][12]

-

The supernatant can be removed via a cannula, and the solid can be washed with cold, dry ether.[13]

-

The resulting solid this compound should be used immediately or stored under a dry, inert atmosphere.[4][7]

Protocol 2: Synthesis using Borane-Tetrahydrofuran (BH₃·THF)

This method is an alternative to using the BMS complex.

Materials:

-

1M solution of borane in tetrahydrofuran (BH₃·THF)

-

Cyclohexene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Round-bottom flask with a magnetic stir bar and septum

Procedure:

-

To a stirred, ice-cold solution of 1M borane in THF (10 mL), add a solution of cyclohexene (2 mL, 1.64 g) in 6 mL of dry THF dropwise.

-

Allow the mixture to stir at 0-5 °C for approximately 1.5 hours.

-

The resulting slurry contains this compound, which can be used in situ for subsequent reactions.

Below is a diagram illustrating the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent with several key applications in organic synthesis.

Hydroboration of Alkenes and Alkynes

The primary application of this compound is in the hydroboration of alkenes and alkynes.[1][2][7] This reaction involves the addition of the B-H bond across a carbon-carbon double or triple bond.[3]

-

Regioselectivity: Due to its steric bulk, this compound exhibits high regioselectivity, adding to the less sterically hindered carbon atom of the double or triple bond.[3] This results in an anti-Markovnikov addition pattern.[3][14][15]

-

Stereoselectivity: The hydroboration reaction proceeds via a concerted mechanism, resulting in a syn-addition of the hydrogen and boron atoms to the same face of the double or triple bond.[1][14][15]

The resulting organoborane intermediates are versatile and can be transformed into a variety of functional groups. The most common transformation is oxidation to an alcohol.

Hydroboration-Oxidation

The hydroboration-oxidation sequence is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[1][16][17]

-

Hydroboration: The alkene reacts with this compound to form a trialkylborane intermediate.

-

Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), to yield the corresponding alcohol.[1][18]

Caption: The two-step hydroboration-oxidation of an alkene.

Other Applications

-

Reducing Agent: this compound can be used as a reducing agent for ketones and α,β-unsaturated ketones.[1][2][4][7]

-

Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and fragrances.[1]

-

Precursor to other Organoboranes: this compound can be a precursor for the synthesis of other organoborane reagents.[1]

The following diagram illustrates the relationship between the properties and applications of this compound.

Caption: Logical relationship of this compound's properties and applications.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Pyrophoric: It can ignite spontaneously upon contact with air.[1][9][10] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Water Reactive: It reacts readily with water.[1]

-

Corrosive: It causes severe skin burns and eye damage.[1][8][9]

Personal Protective Equipment (PPE):

-

Wear tightly fitting safety goggles with side shields.[8][10]

-

Handle with chemical-impermeable gloves.[8]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[19]

-

Recommended storage is in a cool place, often at 2-8 °C.[19]

In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8] For spills, evacuate the area and prevent further leakage if it is safe to do so.[8] Always refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.[8][10]

References

- 1. Buy this compound | 1568-65-6 [smolecule.com]

- 2. This compound (1568-65-6) for sale [vulcanchem.com]

- 3. This compound | High-Purity Boron Reagent | RUO [benchchem.com]

- 4. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | 1568-65-6 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02729A [pubs.rsc.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Hydroboration - Wikipedia [en.wikipedia.org]

- 15. Brown Hydroboration [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 18. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 19. chemicalbook.com [chemicalbook.com]

Synthesis of Dicyclohexylborane from Cyclohexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylborane (B74569), a sterically hindered dialkylborane, is a versatile and highly selective reagent in organic synthesis. Its primary application lies in the hydroboration of alkenes and alkynes, a fundamental transformation that introduces a boron moiety, which can be subsequently converted into a variety of functional groups with high regio- and stereoselectivity. This technical guide provides an in-depth overview of the synthesis of this compound from cyclohexene (B86901), focusing on the prevalent hydroboration methodology. Detailed experimental protocols, quantitative data, and a mechanistic overview are presented to equip researchers with the necessary knowledge for the successful preparation and application of this valuable synthetic tool.

Introduction

This compound, often abbreviated as (C₆H₁₁)₂BH, is a white solid organoborane compound.[1] Its bulky cyclohexyl groups impart significant steric hindrance, which is the basis for its high regioselectivity in hydroboration reactions, favoring addition to the less substituted carbon of an alkene (anti-Markovnikov addition).[2][3] This characteristic makes it a superior choice over less hindered boranes for specific synthetic transformations where precise control of stereochemistry is crucial.[4] this compound is a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][4]

This guide will focus on the most common and practical method for the preparation of this compound: the direct hydroboration of cyclohexene with a borane (B79455) source.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the hydroboration of cyclohexene.[1] This reaction involves the addition of a B-H bond across the double bond of two cyclohexene molecules. The reaction is typically carried out using a borane complex, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH₃·THF), in an ethereal solvent.[5]

Reaction Scheme

The overall reaction can be represented as follows:

Where L is typically dimethyl sulfide (SMe₂) or tetrahydrofuran (B95107) (THF).

Mechanism of Hydroboration

The formation of this compound proceeds through a two-step hydroboration mechanism.[1]

-

First Hydroboration: A molecule of borane reacts with one equivalent of cyclohexene to form cyclohexylborane.

-

Second Hydroboration: The resulting cyclohexylborane, which still possesses B-H bonds, reacts with a second equivalent of cyclohexene to yield this compound.[1]

The reaction proceeds via a concerted, four-membered transition state, leading to a syn-addition of the hydrogen and boron atoms across the double bond.[6][7]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound using two common borane sources.

Protocol 1: Using Borane-Dimethyl Sulfide (BMS) Complex

This procedure is adapted from a well-established method in Organic Syntheses.[8]

Materials:

-

Cyclohexene

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Oven-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes

-

Cannula or syringe for transfer of supernatant

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

An oven-dried 250-mL, round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with cyclohexene (0.33 mol) and dry diethyl ether (100 mL).[8]

-

The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.[8]

-

Borane-dimethyl sulfide complex (0.16 mol) is added dropwise to the stirred solution over 30 minutes.[8]

-

The reaction mixture is stirred at 0°C for an additional 3 hours. During this time, this compound precipitates as a white solid.[5][8]

-

Stirring is stopped, and the solid is allowed to settle.[8]

-

The supernatant is carefully removed via a syringe or cannula.[8]

-

The remaining solid is dried under reduced pressure to afford this compound as a white solid.[8] The product is typically used without further purification.[8]

Protocol 2: Using Borane-Tetrahydrofuran (BH₃·THF) Complex

This protocol offers an alternative using the commonly available BH₃·THF complex.[5]

Materials:

-

Cyclohexene

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Oven-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes

-

Ice bath

Procedure:

-

To a stirred, ice-cold 1 M solution of borane in tetrahydrofuran (10 ml), a solution of cyclohexene (2 ml, 1.64 g) in dry tetrahydrofuran (6 ml) is added dropwise.

-

The reaction mixture is stirred at 0°-5°C for 1.5 hours.

-

The resulting slurry of this compound can be used directly for subsequent reactions or isolated by removing the solvent under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₃B | [4] |

| Molecular Weight | 178.12 g/mol | [4] |

| Physical State | White solid | [1] |

| Melting Point | 103-105°C | [4] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane.[4][9] |

Table 1: Physical and Chemical Properties of this compound

| Reactant | Molar Ratio (Cyclohexene:Borane Source) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexene, Borane-dimethyl sulfide | 2.06 : 1 | Diethyl ether | 0 | 3 | 92-99 | [8] |

| Cyclohexene, Borane-tetrahydrofuran | 2 : 1 | Tetrahydrofuran | 0-5 | 1.5 | Not specified, used in situ |

Table 2: Summary of Reaction Conditions and Yields

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Reaction Mechanism

The diagram below outlines the stepwise mechanism of this compound formation from cyclohexene and borane.

Safety and Handling

-

Borane-dimethyl sulfide complex is corrosive, flammable, and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[8]

-

This compound is flammable and water-reactive.[1] It should be handled under an inert atmosphere of nitrogen or argon.[4][9] It can cause skin and eye irritation.[1]

-

All glassware should be thoroughly dried before use to prevent reaction with the water-sensitive reagents.

Applications in Drug Development and Research

This compound is a valuable reagent in the synthesis of complex organic molecules due to its high selectivity. Its applications include:

-

Hydroboration-Oxidation: The resulting organoborane can be oxidized to produce alcohols with anti-Markovnikov regioselectivity.[1][6]

-

Asymmetric Synthesis: Chiral versions of this compound derivatives are used in asymmetric synthesis to introduce chirality.

-

Carbon-Carbon Bond Formation: The organoborane intermediate can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2]

-

Reduction of Carbonyl Compounds: this compound can be used for the selective reduction of certain carbonyl compounds.[9]

Conclusion

The synthesis of this compound from cyclohexene via hydroboration is a reliable and high-yielding procedure that is fundamental to modern organic synthesis. The use of either borane-dimethyl sulfide or borane-tetrahydrofuran complexes provides accessible routes to this important reagent. By understanding the detailed experimental protocols and the underlying reaction mechanism, researchers can effectively prepare and utilize this compound for a wide range of synthetic applications, particularly in the fields of pharmaceutical and natural product synthesis where control of stereochemistry is paramount.

References

- 1. Buy this compound | 1568-65-6 [smolecule.com]

- 2. This compound | High-Purity Boron Reagent | RUO [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound (1568-65-6) for sale [vulcanchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | 1568-65-6 [chemicalbook.com]

Dicyclohexylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1568-65-6

Introduction

Dicyclohexylborane (B74569), a sterically hindered organoborane, is a versatile and highly selective reagent in organic synthesis. Its unique structural characteristics, featuring a boron atom bonded to two bulky cyclohexyl groups, govern its reactivity, making it particularly valuable for the hydroboration of alkenes and alkynes. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, key applications in organic chemistry and drug development, and detailed experimental protocols.

Physicochemical Properties

This compound is a white solid that is soluble in various organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1568-65-6 | [2] |

| Molecular Formula | C₁₂H₂₃B | [1] |

| Molecular Weight | 178.12 g/mol | [1] |

| Melting Point | 103-105 °C | [1] |

| Boiling Point | 263.7±23.0 °C (Predicted) | [1] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [1] |

| Physical State | White solid | [2] |

Synthesis of this compound

The most common method for the preparation of this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (THF) complex.[3] The product precipitates from the reaction mixture as a white solid.[3]

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established synthetic procedures.[3][4]

Materials:

-

Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1 M)

-

Cyclohexene (freshly distilled)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Nitrogen gas atmosphere

-

Schlenk flask or a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet

Procedure:

-

A 250 mL Schlenk flask, equipped with a magnetic stir bar and under a positive pressure of nitrogen, is charged with the borane source (e.g., 50 mmol of BH₃・SMe₂).[3]

-

The flask is cooled to 0 °C in an ice bath.

-

Freshly distilled cyclohexene (e.g., 115 mmol) is added dropwise to the stirred solution.[3]

-

The reaction mixture is stirred at 0 °C for approximately 1-3 hours.[3][4] During this time, this compound precipitates as a white solid.[3]

-

The supernatant can be removed via cannula, and the solid residue is dried under reduced pressure to yield this compound, which should be used immediately or stored under a dry nitrogen atmosphere.[4][5]

Applications in Organic Synthesis and Drug Development

This compound is a key reagent in several organic transformations, most notably in hydroboration reactions. Its steric bulk allows for high regioselectivity, typically leading to the anti-Markovnikov addition of the borane to an alkene or alkyne.[6] The resulting organoborane can then be further transformed into a variety of functional groups, with the oxidation to an alcohol being the most common.[6]

While direct incorporation of the this compound moiety into final drug products is uncommon, its utility as a stereoselective and regioselective reagent is crucial in the synthesis of complex intermediates for pharmaceuticals.[2] The ability to control the stereochemistry of hydroxyl groups is of paramount importance in drug design, as the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Boron-containing compounds, in general, are gaining increasing attention in medicinal chemistry.[7] The unique electronic properties of boron allow for interactions with biological targets that are not achievable with carbon-based analogs.[7] While this compound itself is primarily a synthetic tool, the broader field of organoboron chemistry is an active area of research in drug discovery.[7][8]

Key Experimental Protocols

Hydroboration-Oxidation of an Alkene

This protocol describes a general procedure for the hydroboration of an alkene followed by oxidation to the corresponding alcohol.

Materials:

-

This compound (prepared in situ or as a solid)

-

Alkene

-

Anhydrous THF

-

Sodium hydroxide (B78521) solution (e.g., 3 M)

-

Hydrogen peroxide (30% aqueous solution)

-

Nitrogen gas atmosphere

Procedure:

-

The alkene is dissolved in anhydrous THF in a flask under a nitrogen atmosphere.

-

The slurry of this compound in THF is added to the alkene solution at 0 °C.

-

The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete hydroboration.

-

The reaction is cooled back to 0 °C, and sodium hydroxide solution is carefully added, followed by the slow, dropwise addition of hydrogen peroxide.

-

The mixture is stirred for several hours, allowing for the oxidation of the organoborane.

-

The reaction is then worked up using standard extraction procedures to isolate the alcohol product.

Signaling Pathways and Experimental Workflows

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The workflow and the reaction mechanism are well-established.

Caption: Workflow of the hydroboration-oxidation reaction.

The mechanism of hydroboration involves a concerted syn-addition of the B-H bond across the alkene double bond.[9] The boron atom adds to the less sterically hindered carbon, and the hydrogen adds to the more substituted carbon.[10] The subsequent oxidation step proceeds with retention of stereochemistry, where the boron atom is replaced by a hydroxyl group.[11]

Caption: Simplified mechanism of hydroboration-oxidation.

Safety and Handling

This compound is a flammable solid and is air and moisture sensitive.[2][12] It should be handled under an inert atmosphere of nitrogen or argon.[5] It can cause severe skin burns and eye damage.[12] Appropriate personal protective equipment, including flame-retardant clothing, gloves, and safety goggles, should be worn at all times.[12] All manipulations should be carried out in a well-ventilated fume hood.[5] In case of fire, use a dry chemical extinguisher; do not use water.[12]

References

- 1. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

- 2. Buy this compound | 1568-65-6 [smolecule.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | High-Purity Boron Reagent | RUO [benchchem.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Brown Hydroboration [organic-chemistry.org]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. chemicalbook.com [chemicalbook.com]

The Discovery and Application of Dicyclohexylborane: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of dicyclohexylborane (B74569) (Chx₂BH), a pivotal reagent in organic synthesis, discovered and developed by Nobel laureate Herbert C. Brown.[1][2][3] This document details the synthesis, properties, and primary applications of this compound, with a focus on its role in the hydroboration of alkenes and alkynes. Experimental protocols for its preparation are provided, alongside quantitative data and visual representations of key chemical transformations and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

The field of synthetic organic chemistry was profoundly advanced by the pioneering work of Herbert C. Brown on organoboranes.[1][4] His investigations led to the discovery of hydroboration, a versatile and powerful method for the anti-Markovnikov hydration of alkenes and alkynes, for which he was awarded the Nobel Prize in Chemistry in 1979.[5][6][7] Central to this work was the development of sterically hindered dialkylboranes, among which this compound stands out for its unique reactivity and selectivity.

This compound is a white, solid organoborane with the chemical formula (C₆H₁₁)₂BH.[8][9] Its bulky cyclohexyl groups create a sterically hindered environment around the boron atom, which governs its high regioselectivity in hydroboration reactions.[8][10] This reagent is particularly effective for the hydroboration of terminal and less sterically hindered alkenes and alkynes.[10]

Physicochemical Properties of this compound

This compound is a stable white solid under anhydrous conditions.[9][11] It is soluble in several common organic solvents, facilitating its use in a variety of reaction media.[8][11][12]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₃B | [8] |

| Molecular Weight | 178.12 g/mol | [8][12] |

| Physical State | White solid | [8][9] |

| Melting Point | 103-105 °C | [8][12] |

| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [8][12] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, pentane | [8][11][12] |

Synthesis of this compound

The primary method for the synthesis of this compound is the hydroboration of cyclohexene (B86901) with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (THF) complex.[8][9][11] The reaction is typically carried out in an ethereal solvent, from which the this compound precipitates as a white solid.[8]

Experimental Protocol: Synthesis from Borane-Dimethyl Sulfide Complex

This protocol is adapted from established procedures for the laboratory-scale synthesis of this compound.[8][13][14]

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Cyclohexene

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Nitrogen gas (or other inert gas)

-

Round-bottom flask equipped with a magnetic stir bar and a septum inlet

-

Syringes

-

Ice bath

Procedure:

-

A 250 mL oven-dried, round-bottomed flask containing a magnetic stir bar is charged with 16.6 mL (0.16 mol) of borane-dimethyl sulfide complex and 100 mL of dry diethyl ether.[13]

-

The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen.

-

The flask is cooled to 0 °C in an ice bath.

-

While stirring, 33.4 mL (0.33 mol) of cyclohexene is added dropwise over 30 minutes.[13]

-

The reaction mixture is stirred for an additional 3 hours at 0 °C.[13] During this time, this compound will precipitate as a white solid.[8]

-

The solid is allowed to settle, and the supernatant is removed via a syringe or cannula.[13]

-

The residual solid this compound is dried under reduced pressure to yield 26.3-28.3 g (92-99% yield).[13]

-

The this compound should be used immediately or stored as a solid under a dry nitrogen atmosphere.[8][11][12]

Caption: Workflow for the synthesis of this compound.

Hydroboration with this compound

The primary utility of this compound lies in its application as a selective hydroborating agent.[8][11] The hydroboration-oxidation reaction is a two-step process that converts alkenes and alkynes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[5][6]

Mechanism of Hydroboration-Oxidation

The hydroboration step involves the addition of the B-H bond across the carbon-carbon multiple bond. This occurs in a concerted, four-membered transition state.[15] The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon.[5][6] In the subsequent oxidation step, typically using alkaline hydrogen peroxide, the carbon-boron bond is replaced with a carbon-oxygen bond with retention of stereochemistry.[5][9]

Caption: General mechanism of the hydroboration-oxidation reaction.

Experimental Protocol: Hydroboration-Oxidation of 1-Hexene (B165129)

The following is a representative protocol for the hydroboration of an alkene followed by oxidation to the corresponding alcohol.

Materials:

-

This compound (prepared as in Section 3.1)

-

1-Hexene

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Nitrogen gas

-

Round-bottom flask with magnetic stir bar and septum

-

Syringes

-

Ice bath

Procedure:

-

The freshly prepared solid this compound is suspended in anhydrous THF under a nitrogen atmosphere in a round-bottom flask at 0 °C.

-

An equimolar amount of 1-hexene is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete hydroboration.

-

The reaction is cooled back to 0 °C, and 3 M NaOH solution is added cautiously, followed by the slow, dropwise addition of 30% H₂O₂. The temperature should be maintained below 40 °C during the addition.

-

After the addition is complete, the mixture is stirred at room temperature for at least 1 hour.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-hexanol.

Other Applications of this compound

Beyond the hydroboration of simple alkenes and alkynes, this compound is a valuable reagent for:

-

Reduction of Carbonyl Compounds: It can selectively reduce aldehydes and ketones.[8][11][12]

-

Synthesis of Heterocyclic Alcohols: It has been used in the hydroboration of heterocyclic olefins.[16]

-

Carbon-Carbon Bond Formation: The resulting organoboranes can be used in various carbon-carbon bond-forming reactions.[17]

Safety and Handling

This compound is flammable and reacts with water.[9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[11][12] It is air-sensitive and should be stored and handled under an inert atmosphere.[8][11][12]

Conclusion

The discovery of this compound by Herbert C. Brown and its subsequent development as a hydroborating agent represent a landmark achievement in organic chemistry. Its steric bulk and reactivity provide a powerful tool for the regioselective and stereoselective synthesis of alcohols and other functional groups. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals seeking to utilize this important reagent in their synthetic endeavors.

References

- 1. Herbert C. Brown (1912 – 2004) | Chemical Industry Digest [chemindigest.com]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Herbert C. Brown - Wikipedia [en.wikipedia.org]

- 4. Herbert C. Brown: 1979 Nobel Prize in Chemistry - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. The hydroboration-oxidation mechanism: An updated look. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. This compound (1568-65-6) for sale [vulcanchem.com]

- 9. Buy this compound | 1568-65-6 [smolecule.com]

- 10. Hydroboration - Wikipedia [en.wikipedia.org]

- 11. This compound | 1568-65-6 [chemicalbook.com]

- 12. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nobelprize.org [nobelprize.org]

Dicyclohexylborane: A Technical Overview of its Molecular Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexylborane (B74569), often abbreviated as Cy₂BH, is a sterically hindered organoborane reagent with significant utility in organic synthesis. Its unique reactivity and selectivity make it a valuable tool for transformations such as hydroboration and reduction reactions. This technical guide provides an in-depth look at the molecular properties of this compound, including its molecular weight and formula, and details a common experimental protocol for its preparation.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note a minor discrepancy in the reported molecular formula in scientific literature, which consequently affects the molecular weight.[1] Both commonly cited formulas are presented for completeness.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₃B or C₁₂H₂₂B | [1][2][3][4][5][6] |

| Molecular Weight | 178.12 g/mol (for C₁₂H₂₃B) 177.12 g/mol (for C₁₂H₂₂B) | [1][2][3][4][5][6] |

| CAS Number | 1568-65-6 | [1][2][3][4] |

| Physical State | White solid | [1][3] |

| Melting Point | 103-105 °C | [1][7] |

| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [1][5][7] |

| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane | [1][2][7] |

The structural characteristic of this compound, featuring a central boron atom bonded to two bulky cyclohexyl groups, creates a sterically hindered environment that dictates its chemical behavior.[1] This steric hindrance is key to its selectivity in hydroboration reactions.[3]

Synthesis of this compound

This compound is typically synthesized through the hydroboration of cyclohexene (B86901).[1] The most common methods employ either a borane-tetrahydrofuran (B86392) (THF) complex or a borane-dimethyl sulfide (B99878) (BMS) complex as the source of borane.[1][2][7] The following is a detailed experimental protocol for the synthesis using borane-dimethyl sulfide.

Experimental Protocol: Synthesis via Hydroboration of Cyclohexene

Objective: To prepare this compound as a solid from cyclohexene and borane-dimethyl sulfide complex.

Materials:

-

Borane-dimethyl sulfide complex

-

Cyclohexene (freshly distilled)

-

Tetrahydrofuran (B95107) (THF, freshly distilled)

-

250 mL flask with a septum inlet

-

Magnetic stir bar

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

A 250 mL flask, equipped with a septum inlet and a magnetic stir bar, is charged with 50 mmol of borane-dimethyl sulfide complex.[1]

-

18 mL of freshly distilled tetrahydrofuran is added to the flask.[1]

-

The mixture is cooled to 0 °C in an ice bath.[1]

-

115 mmol of cyclohexene is then added dropwise to the cooled mixture.[1]

-

The reaction mixture is stirred at 0 °C for 1 hour.[1]

-

During this time, this compound will separate from the solution as a white solid.[1]

Handling and Storage: this compound should be used immediately after its generation.[2][7] If storage is necessary, it must be kept as a solid under a dry nitrogen atmosphere to maintain its integrity.[1][7] All manipulations should be carried out in a fume hood.[2][7]

An alternative synthetic route involves the use of borane-1,4-thioxane for the hydroboration of cyclohexene.[2][7]

Caption: Synthesis workflow for this compound via hydroboration.

Applications in Organic Synthesis

This compound is a versatile reagent with several key applications in organic chemistry:

-

Hydroboration Reactions: It is effectively used for the hydroboration of alkenes, alkynes, and allenes, allowing for the stereoselective introduction of a boron group.[1][2] This is particularly advantageous when dealing with sterically hindered alkenes.[3]

-

Reduction Reactions: this compound serves as a selective reducing agent for ketones and α,β-unsaturated ketones.[1][2][7]

-

Synthesis of Alcohols: Through hydroboration-oxidation reactions, it is invaluable for the synthesis of alcohols from alkenes and alkynes with high regioselectivity and stereoselectivity.[3]

-

Intermediate in Complex Syntheses: It functions as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

References

- 1. This compound (1568-65-6) for sale [vulcanchem.com]

- 2. This compound | 1568-65-6 [chemicalbook.com]

- 3. Buy this compound | 1568-65-6 [smolecule.com]

- 4. This compound | C12H22B | CID 9855631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

Solubility of Dicyclohexylborane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylborane (B74569) ((C₆H₁₁)₂BH), a sterically hindered organoborane, is a valuable reagent in organic synthesis, primarily utilized for the hydroboration of alkenes and alkynes. Its efficacy and applicability in various reaction systems are significantly influenced by its solubility in organic solvents. This technical guide provides a summary of the known solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a visualization of its role in the hydroboration-oxidation pathway.

Core Concepts: this compound

This compound, often abbreviated as Chx₂BH, is a dimeric white solid in its pure state. It is a key hydroborating agent, offering high regio- and stereoselectivity in its additions to unsaturated carbon-carbon bonds. Its bulky cyclohexyl groups play a crucial role in directing the boron-hydrogen bond addition and preventing the formation of undesired byproducts. The compound is highly reactive and pyrophoric, catching fire spontaneously in air, and reacts readily with water.[1][2][3] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Solubility Data

| Solvent | IUPAC Name | Solubility | Notes |

| Tetrahydrofuran (THF) | Oxolane | Soluble[4][5] | THF is a common solvent for hydroboration reactions using this compound.[6] |

| Diethyl ether | Ethoxyethane | Sparingly Soluble / Low Solubility[6][7] | The low solubility in diethyl ether facilitates the precipitation of this compound during its synthesis, aiding in its isolation.[6][7] |

| Dichloromethane (DCM) | Dichloromethane | Soluble[4][5] | --- |

| Pentane | Pentane | Soluble[4][5] | --- |

| Benzene | Benzene | Sparingly Soluble[8] | Solubility is noted to be low at room temperature.[8] |

| Toluene | Toluene | Sparingly Soluble[8] | Solubility is noted to be low at room temperature.[8] |

Table 1: Qualitative Solubility of this compound in Various Organic Solvents.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent. This procedure is designed for handling air- and moisture-sensitive compounds and should be performed in a glovebox or using Schlenk line techniques.

Materials:

-

This compound (solid)

-

Anhydrous organic solvent of interest

-

Glovebox or Schlenk line with an inert gas supply (Nitrogen or Argon)

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps (B75204) and PTFE-lined septa

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or hot plate

-

Syringes and needles (oven-dried and cooled under inert gas)

-

0.2 µm syringe filter (PTFE or other solvent-compatible material)

-

Pre-weighed collection vials

Procedure:

-

Preparation:

-

Ensure all glassware, syringes, needles, and stir bars are thoroughly dried in an oven at >120°C overnight and cooled in a desiccator or under a stream of inert gas.

-

Transfer all necessary equipment and reagents into the glovebox.

-

-

Sample Preparation:

-

In a vial, add an excess amount of solid this compound to a known volume or mass of the anhydrous organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Add a magnetic stir bar to the vial.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

-

Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended).

-

-

Sample Withdrawal and Filtration:

-

Stop the stirring and allow the undissolved solid to settle completely.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, labeled collection vial. Record the exact volume of the solution transferred.

-

-

Solvent Evaporation:

-

Place the collection vial in a vacuum oven or leave it in the glovebox with the cap loosened to allow the solvent to evaporate slowly. Gentle heating may be applied if the solvent is high-boiling, but care must be taken to avoid decomposition of the this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, weigh the collection vial containing the solid residue of this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Calculation: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100 Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / (Volume of solution withdrawn (L))

-

Safety Precautions:

-

This compound is pyrophoric and will ignite on contact with air.[1][2][3] All manipulations must be carried out under a strict inert atmosphere.

-

It is also corrosive and can cause severe skin burns and eye damage.[1][2][3] Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) must be worn.

-

Handle all organic solvents in a well-ventilated area or fume hood.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of this compound solubility.

Hydroboration-Oxidation Pathway

References

- 1. This compound (1568-65-6) for sale [vulcanchem.com]

- 2. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 3. chemistry.ucla.edu [chemistry.ucla.edu]

- 4. This compound CAS#: 1568-65-6 [m.chemicalbook.com]

- 5. This compound | 1568-65-6 [chemicalbook.com]

- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 7. Buy this compound | 1568-65-6 [smolecule.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Formation of Dicyclohexylborane: A Mechanistic and Methodological Guide

Abstract

Dicyclohexylborane (B74569) (Chx₂BH), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in the hydroboration of alkenes and alkynes. This technical guide provides an in-depth exploration of the mechanism governing the formation of this compound, supported by a comprehensive review of experimental protocols and quantitative data. Detailed methodologies for its synthesis are presented, alongside a summary of kinetic and spectroscopic information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a thorough understanding of this critical synthetic intermediate.

Introduction

The hydroboration reaction, discovered by H.C. Brown, has revolutionized modern organic synthesis. Among the diverse array of hydroborating agents, this compound stands out for its unique reactivity and selectivity, which are primarily dictated by its steric bulk. Understanding the mechanism of its formation is paramount for optimizing its synthesis and subsequent application in complex molecule construction. This guide will delve into the core principles of this compound synthesis, focusing on the hydroboration of cyclohexene (B86901).

Mechanism of this compound Formation

The synthesis of this compound is most commonly achieved through the hydroboration of cyclohexene with a borane (B79455) source, typically a borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) (BH₃·THF) complex. The reaction proceeds in a sequential manner, as illustrated below.

Sequential Hydroboration

The overall transformation involves two successive hydroboration steps:

-

Formation of Monocyclohexylborane: In the initial step, one equivalent of cyclohexene reacts with the borane complex to yield monocyclohexylborane.

-

Formation of this compound: The intermediate monocyclohexylborane, being a potent hydroborating agent itself, rapidly reacts with a second equivalent of cyclohexene to form the desired this compound.

The reaction is driven to completion by the precipitation of this compound, which is a white solid, from the reaction medium, a common characteristic in solvents like diethyl ether or tetrahydrofuran (B95107).[1]

The Concerted, Four-Membered Transition State

The hydroboration of the carbon-carbon double bond of cyclohexene by the B-H bond proceeds through a concerted mechanism.[1] This involves a four-membered cyclic transition state where the π-electrons of the alkene attack the empty p-orbital of the boron atom, while the hydride is simultaneously transferred to one of the carbon atoms of the double bond.[1] This concerted nature dictates the syn-stereoselectivity of the addition, where both the boron and the hydrogen atom add to the same face of the double bond.

Quantitative Data

Reaction Kinetics

The hydroboration of alkenes with borane is generally considered a second-order reaction, and the formation of this compound is consistent with this kinetic profile.[1] The rate of the reaction is dependent on the concentration of both the borane species and the alkene.

| Kinetic Parameter | Value/Description | Reference |

| Kinetic Order | Second-order | [1] |

| Rate Law | Rate = k[Borane][Alkene] | [1] |

| Mechanism Type | Concerted | [1] |

| Transition State | Four-membered cyclic | [1] |

| Activation Energy (Ea) | 15-25 kcal/mol (estimated) | [1] |

| Primary Deuterium (B1214612) KIE | 2.5 - 3.5 | [1] |

Table 1: Summary of Kinetic Data for this compound Formation.

The primary deuterium kinetic isotope effect (KIE) values, which are significantly greater than unity, indicate that the B-H bond is substantially broken in the rate-determining transition state, further supporting the concerted mechanism.[1]

Stoichiometry and Yields

To favor the formation of the dialkylborane and minimize the production of the trialkylborane (tricyclohexylborane), a stoichiometric excess of the alkene is often employed.

| Reactant | Stoichiometric Ratio (Cyclohexene:BH₃) | Typical Yield | Reference |

| Cyclohexene : BH₃·SMe₂ | ~2.05 : 1 | 92-99% | [2] |

| Cyclohexene : BH₃·SMe₂ | 2.3 : 1 | High | [3] |

| Cyclohexene : BH₃·THF | 2 : 1 | - |

Table 2: Stoichiometry and Reported Yields for this compound Synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound.

Protocol 1: Synthesis from Borane-Dimethyl Sulfide Complex in Diethyl Ether

Materials:

-

Cyclohexene (purified by distillation)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous diethyl ether (Et₂O)

-

Nitrogen gas (inert atmosphere)

Procedure: [2]

-

An oven-dried, 250-mL round-bottomed flask equipped with a magnetic stir bar and a rubber septum is charged with cyclohexene (33.4 mL, 0.33 mol) and dry diethyl ether (100 mL).

-

The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.

-

Borane-dimethyl sulfide complex (16.6 mL, 0.16 mol) is added dropwise over 30 minutes with vigorous stirring.

-

The reaction mixture is stirred for an additional 3 hours at 0°C. A white solid, this compound, will precipitate.

-

Stirring is stopped, and the solid is allowed to settle.

-

The supernatant is carefully removed via a syringe or cannula.

-

The remaining white solid is dried under reduced pressure to afford this compound (yield: 26.3-28.3 g, 92-99%).[2] The product is typically used without further purification.

Protocol 2: Synthesis from Borane-Tetrahydrofuran Complex

Materials:

-

Cyclohexene

-

1 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a stirred, ice-cold solution of 1 M borane in THF (10 mL) in a flask under a nitrogen atmosphere, a solution of cyclohexene (2 mL, 1.64 g) in dry THF (6 mL) is added dropwise.

-

The reaction mixture is stirred at 0-5°C for 1.5 hours, during which a slurry of this compound will form.

Spectroscopic Characterization

While this compound is often used in situ, its characterization is crucial. Spectroscopic data for the closely related dicyclohexylboron trifluoromethanesulfonate (B1224126) provides insight into the expected signals for the this compound framework.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes | Reference |

| ¹H NMR | 1.19, 1.67 | m, m | - | Signals correspond to the cyclohexyl protons. | [2] |

| ¹³C NMR | 26.5, 26.6, 26.9, 30.5 | - | - | Signals for the carbons of the cyclohexyl rings. | [2] |

| ¹¹B NMR | ~59.2 | br s | - | Broad singlet characteristic of a tricoordinate boron. | [2] |

Table 3: Spectroscopic Data for Dicyclohexylboron Trifluoromethanesulfonate.

The ¹¹B NMR spectrum is particularly informative for monitoring the reaction, with the signal for the borane complex disappearing and the characteristic broad singlet for the tricoordinate dialkylborane appearing.

Conclusion

The formation of this compound via the hydroboration of cyclohexene is a well-established and efficient process. Its mechanism is a classic example of a concerted, stereospecific addition reaction. By understanding the underlying principles of its formation, including the reaction kinetics and stoichiometry, researchers can reliably prepare this important synthetic reagent. The detailed protocols and compiled data within this guide serve as a valuable resource for the scientific community, facilitating the effective utilization of this compound in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Dicyclohexylborane Dimer: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexylborane (B74569), a sterically hindered dialkylborane, is a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in hydroboration reactions. This technical guide provides a comprehensive overview of the synthesis, structure, and spectroscopic characterization of this compound, with a particular focus on its dimeric nature. While an experimental crystal structure of the this compound dimer is not publicly available, this guide infers its structural properties from spectroscopic data and by analogy to the well-characterized parent compound, diborane. Detailed experimental protocols for its preparation and characterization are provided to facilitate its application in research and development.

Introduction

This compound, often abbreviated as Chx₂BH, is an organoboron compound with the chemical formula (C₆H₁₁)₂BH. It is a white, solid compound that is highly sensitive to air and moisture. A key feature of this compound is its existence as a dimer, [ (Chx₂BH)₂ ], in the solid state and in non-coordinating solvents.[1] This dimerization occurs through the formation of two three-center, two-electron hydrogen bridges between the two boron atoms. This dimeric structure significantly influences its stability and reactivity.

The steric bulk of the two cyclohexyl groups attached to the boron atom imparts a high degree of regio- and stereoselectivity in its reactions, particularly in the hydroboration of alkenes and alkynes.[1] This property makes it a superior reagent to borane (B79455) itself for many synthetic transformations, enabling the synthesis of complex organic molecules with precise control over the stereochemistry.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the hydroboration of cyclohexene (B86901) with a borane reagent.[1] Borane-dimethyl sulfide (B99878) complex (BMS) and borane-tetrahydrofuran (B86392) complex (BH₃·THF) are the most frequently used sources of borane.[1][2] The reaction is typically carried out in a 2:1 molar ratio of cyclohexene to borane to ensure the formation of the dialkylborane.[3]

Experimental Protocol: Synthesis from Borane-Dimethyl Sulfide Complex

This protocol is adapted from established literature procedures.[1][2][4]

Materials:

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M solution in CH₂Cl₂)

-

Cyclohexene (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Nitrogen gas (or Argon) for inert atmosphere

Equipment:

-

Oven-dried, two-necked round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet/outlet

-

Syringes for liquid transfer

-

Ice bath

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

An oven-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is flushed with dry nitrogen.

-

The flask is charged with cyclohexene (e.g., 33.4 mL, 0.33 mol) and anhydrous diethyl ether (100 mL) via syringe.[4]

-

The flask is cooled to 0 °C in an ice bath.

-

Borane-dimethyl sulfide complex (e.g., 16.6 mL of a 10 M solution, 0.165 mol) is added dropwise to the stirred solution of cyclohexene over 30 minutes.[4]

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 3 hours. A white precipitate of this compound will form.[4]

-

The stirring is stopped, and the solid is allowed to settle.

-

The supernatant is carefully removed via a cannula or syringe.

-

The remaining white solid is washed with cold, anhydrous diethyl ether and then dried under a stream of nitrogen or under vacuum to yield this compound as a white powder.

Note: this compound is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere.

Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols: Dicyclohexylborane Hydroboration of Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful and widely utilized reaction in organic synthesis for the anti-Markovnikov hydration of alkenes and alkynes. The use of sterically hindered boranes, such as dicyclohexylborane (B74569) ((C₆H₁₁)₂BH or Cy₂BH), offers exceptional regioselectivity, particularly with terminal and sterically differentiated internal alkenes. This high selectivity makes this compound a valuable reagent in the synthesis of complex molecules, including pharmaceuticals, where precise control of stereochemistry and functional group placement is paramount.

This compound is a dialkylborane that is typically prepared in situ from the reaction of borane (B79455) with two equivalents of cyclohexene (B86901).[1] Its bulky cyclohexyl groups enhance the regioselectivity of the hydroboration step, favoring the addition of the boron atom to the less sterically hindered carbon of the double bond. Subsequent oxidation of the resulting organoborane intermediate, typically with alkaline hydrogen peroxide, replaces the boron-carbon bond with a hydroxyl group, yielding the corresponding alcohol with retention of stereochemistry.[2]

These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the hydroboration-oxidation of various alkenes, along with a summary of the expected regioselectivity and yields.

Data Presentation

The use of this compound as a hydroborating agent leads to a high degree of regioselectivity in the placement of the boron atom on the less sterically hindered carbon of the alkene. This translates to a high proportion of the anti-Markovnikov alcohol product upon oxidation.

| Alkene | Product after Oxidation | Regioselectivity (% Boron at Less Hindered Carbon) | Isolated Yield (%) |

| Styrene (B11656) | 2-Phenylethanol | 99%[3] | 79% (with BH₃-THF)¹[4] |

| cis-4-Methyl-2-pentene | 4-Methyl-2-pentanol | 96-97%[3] | Not Reported |

| 1-Hexene | 1-Hexanol | >99% (with 9-BBN)² | 85-90% (with Disiamylborane)³[4] |

| (+)-α-Pinene | (-)-Isopinocampheol | High (attack from less hindered face)[2][3] | 80% (with BH₃)⁴[5] |

¹Yield reported for a similar hydroboration-oxidation of styrene using BH₃-THF; high yields are expected with this compound. ²Regioselectivity reported for the highly selective 9-BBN; similar high selectivity is expected for this compound. ³Yield reported for a similar selective hydroboration-oxidation using another bulky borane, disiamylborane. ⁴Yield for the formation of diisopinocampheylborane, the intermediate before oxidation.

Experimental Protocols

Protocol 1: Preparation of this compound (in situ)

This protocol describes the preparation of this compound as a white solid from cyclohexene and borane-dimethyl sulfide (B99878) complex.

Materials:

-

Cyclohexene

-

Borane-dimethyl sulfide (BMS) complex

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

-

Dry glassware

Procedure:

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Addition: To the flask, add anhydrous diethyl ether or THF. Cool the flask to 0 °C in an ice bath.

-

Cyclohexene Addition: Add 2.0 equivalents of cyclohexene to the cooled solvent.

-

Borane Addition: Slowly add 1.0 equivalent of borane-dimethyl sulfide complex dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. This compound will precipitate as a white solid.

-

Use: The resulting slurry of this compound is typically used directly in the subsequent hydroboration step without isolation.

Protocol 2: General Hydroboration of an Alkene with this compound

This protocol outlines the general procedure for the hydroboration of a terminal alkene.

Materials:

-

Alkene (e.g., 1-octene, styrene)

-

in situ prepared this compound slurry (from Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Dry glassware

Procedure:

-

Alkene Addition: To the freshly prepared slurry of this compound at 0 °C, slowly add a solution of the alkene (1.0 equivalent) in anhydrous THF.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

Protocol 3: Oxidative Workup to the Alcohol

This protocol describes the oxidation of the intermediate organoborane to the corresponding alcohol.

Materials:

-

Organoborane solution from Protocol 2

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Cooling: Cool the reaction mixture from the hydroboration step to 0 °C in an ice bath.

-

Base Addition: Slowly and carefully add the sodium hydroxide solution to the stirred reaction mixture.

-

Oxidant Addition: Add the hydrogen peroxide solution dropwise, maintaining the temperature below 20 °C. Caution: This addition is exothermic.

-

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the oxidation is complete.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x volume).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude alcohol by flash column chromatography or distillation as required.

Mandatory Visualization

Caption: Workflow for the synthesis of alcohols from alkenes.

Caption: Steric effects dictate the regioselectivity.

References

Application Notes and Protocols for the Stereoselective Reduction of Ketones with Dicyclohexylborane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where specific stereoisomers are often required for therapeutic efficacy. Among the various reagents developed for this purpose, dicyclohexylborane (B74569) (Chx₂BH) stands out as a sterically hindered dialkylborane that exhibits remarkable diastereoselectivity in the reduction of cyclic and bicyclic ketones. This selectivity is primarily governed by the steric environment of the carbonyl group, with the hydride being delivered to the less hindered face of the ketone. These application notes provide a comprehensive overview of the use of this compound in the stereoselective reduction of ketones, including detailed experimental protocols, quantitative data, and mechanistic insights.

Mechanism of Stereoselective Reduction

The stereoselectivity of ketone reduction with this compound is dictated by a mechanism known as "steric approach control." The bulky dicyclohexyl groups on the boron atom create a sterically demanding reagent. As the this compound approaches the carbonyl group, it preferentially attacks from the less sterically hindered face of the ketone. This leads to the formation of a transient six-membered ring-like transition state where the hydride is transferred to the carbonyl carbon. The steric bulk of the borane (B79455) reagent is the primary factor influencing the direction of hydride attack, thus determining the stereochemistry of the resulting alcohol.

For example, in the reduction of a substituted cyclohexanone, the this compound will preferentially attack from the equatorial direction to avoid steric hindrance from axial substituents, leading to the formation of the axial alcohol. Similarly, in the reduction of bicyclic ketones like camphor, the reagent approaches from the less hindered endo face to avoid the sterically encumbering methyl groups on the exo face.

Figure 1. Logical workflow for the stereoselective reduction of a ketone with this compound, highlighting the formation of a major and minor diastereomer based on the transition state.

Quantitative Data on Diastereoselective Reductions

The diastereoselectivity of this compound in the reduction of various cyclic and bicyclic ketones has been systematically investigated. The following table summarizes the percentage of the less stable alcohol isomer formed, which arises from the attack of the borane from the more hindered face of the ketone.

| Ketone | Major Product (Alcohol) | % Less Stable Isomer |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 2.5 |

| 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | 17 |

| 4-Methylcyclohexanone | trans-4-Methylcyclohexanol | 19 |

| Norcamphor | exo-Norborneol | 0.5 |

| Camphor | Isoborneol | 3 |